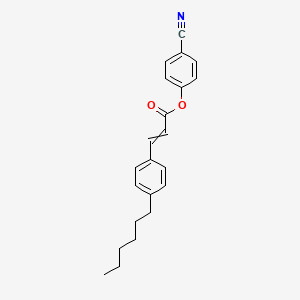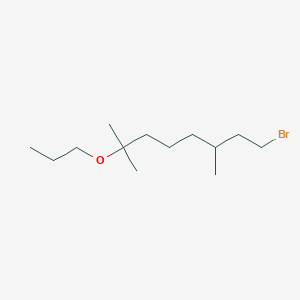
1-Bromo-3,7-dimethyl-7-propoxyoctane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3,7-dimethyl-7-propoxyoctane is an organic compound with the molecular formula C13H27BrO It is a brominated alkane, characterized by the presence of a bromine atom attached to the first carbon of the octane chain, which also contains two methyl groups and a propoxy group
Vorbereitungsmethoden
The synthesis of 1-Bromo-3,7-dimethyl-7-propoxyoctane can be achieved through several methods. One common approach involves the bromination of 3,7-dimethyl-7-propoxyoctane using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction typically occurs under mild conditions, often in an inert solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2).
Industrial production methods may involve the use of large-scale bromination reactors where the reaction conditions are carefully controlled to ensure high yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to remove any impurities.
Analyse Chemischer Reaktionen
1-Bromo-3,7-dimethyl-7-propoxyoctane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-). These reactions typically occur under basic conditions and result in the formation of corresponding substituted products.
Elimination Reactions: Under the influence of strong bases like potassium tert-butoxide (t-BuOK), the compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding alcohols or ketones.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3,7-dimethyl-7-propoxyoctane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various organic transformations.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of brominated compounds with biological molecules.
Medicine: Research into the potential therapeutic applications of brominated compounds includes their use as precursors for the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism by which 1-Bromo-3,7-dimethyl-7-propoxyoctane exerts its effects depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes a bimolecular elimination (E2) mechanism, where the base abstracts a proton, leading to the formation of a double bond and the release of the bromide ion.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-3,7-dimethyl-7-propoxyoctane can be compared to other brominated alkanes such as:
1-Bromo-3,7-dimethyloctane: Similar in structure but lacks the propoxy group, making it less versatile in certain chemical reactions.
1-Bromo-3,7-dimethyl-7-butoxyoctane: Contains a butoxy group instead of a propoxy group, which may affect its reactivity and applications.
1-Bromo-3,7-dimethyl-7-ethoxyoctane:
The presence of the propoxy group in this compound makes it unique and potentially more useful in specific applications where the propoxy functionality is desired.
Eigenschaften
CAS-Nummer |
58819-05-9 |
|---|---|
Molekularformel |
C13H27BrO |
Molekulargewicht |
279.26 g/mol |
IUPAC-Name |
1-bromo-3,7-dimethyl-7-propoxyoctane |
InChI |
InChI=1S/C13H27BrO/c1-5-11-15-13(3,4)9-6-7-12(2)8-10-14/h12H,5-11H2,1-4H3 |
InChI-Schlüssel |
CGEONOFVMQRIEA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(C)(C)CCCC(C)CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



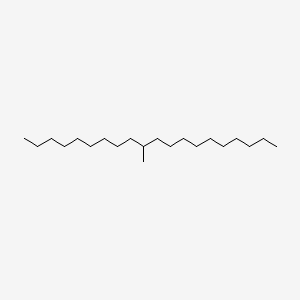
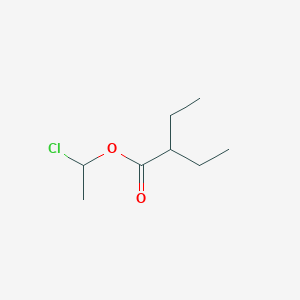
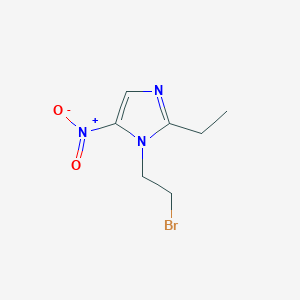

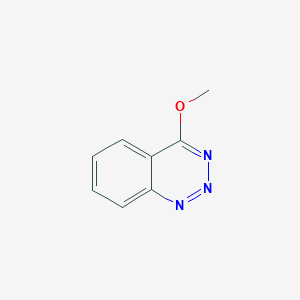
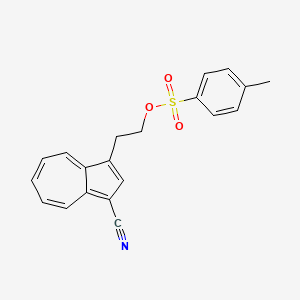
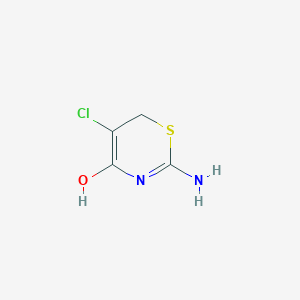
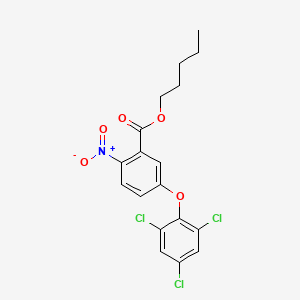
![(1E)-1-Butyl-3-[2-(ethenyloxy)ethyl]triaz-1-ene](/img/structure/B14626783.png)
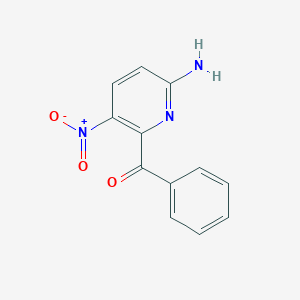
![(3aR,6aS)-5-(2-Phenylethyl)hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B14626791.png)
![N,N'-[(Naphthalen-1-yl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14626801.png)
